molecular formula C11H13BO4 B599293 (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid CAS No. 1217501-08-0

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

Cat. No. B599293
M. Wt: 220.031
InChI Key: HVUPAWWRAWWJMH-UHFFFAOYSA-N
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Description

“(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid” is a boronic acid derivative. It is also known by other names such as “(4-Carbomethoxyphenyl)boronic acid”, “4-Carbomethoxybenzeneboronic acid”, “4-Methoxycarbonylbenzeneboronic acid”, “4-borono-benzoic acid 1-methyl ester”, “p-(Methoxycarbonyl)boronic acid”, “p-(Methoxycarbonyl)phenylboronic acid”, “p-borono-benzoic acid methyl ester”, “Methyl 4-boronobenzoate”, and "Methyl p-boronobenzoate" .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also undergo copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Scientific Research Applications

Boronic Acid Drugs Design and Discovery

Boronic acids, including (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, have seen increased incorporation into medicinal chemistry endeavors due to their potentially enhancing drug potency or improving pharmacokinetic profiles. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the last four years, indicating a growing interest and success in this chemical class for drug discovery. This rise is attributed to boronic acids' desirable properties, which include synthetic versatility and the ability to interact beneficially within biological systems (Plescia & Moitessier, 2020).

Boron in Seawater Desalination

Boron compounds, due to their unique chemical properties, play a crucial role in seawater desalination processes, particularly in the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes. The effectiveness of these processes depends significantly on the speciation of boric acid and its interaction with the membranes, highlighting the importance of understanding and optimizing boron chemistry for environmental applications (Tu, Nghiem, & Chivas, 2010).

Boronic Acid-Based Electrochemical Biosensors

Ferroceneboronic acid and its derivatives, closely related to (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, are utilized in developing electrochemical biosensors. These biosensors exploit the boronic acid moiety for binding sugars or glycated hemoglobin (HbA1c), offering a non-enzymatic approach for glucose sensing and HbA1c detection. The unique binding mechanism and electrochemical activity of these compounds underline their potential in biomedical sensor applications (Wang et al., 2014).

Organic Light-Emitting Diodes (OLEDs) and BODIPY-based Materials

The development of organic optoelectronics has benefited from boronic acid derivatives, including the (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl) variant, for creating novel conjugated systems. BODIPY-based materials, which utilize boronic acid derivatives, have shown promise in sensors, organic thin-film transistors, organic photovoltaics, and particularly in OLEDs as active materials. Their application in OLEDs, although still emerging, underscores the potential of boronic acids in advanced materials science and optoelectronics (Squeo & Pasini, 2020).

Boron in Plant Nutrition and Toxicity Management

Boron's role extends beyond human-made applications to critical interactions within the natural environment, especially in plant nutrition and managing toxicity. Understanding how boron affects plant growth, development, and stress response can lead to improved agricultural practices and crop resilience against boron deficiency or toxicity. This insight is vital for optimizing boron use in agriculture and environmental management, ensuring sustainable practices that balance boron's beneficial and detrimental effects (Chen et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when handling this compound, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPAWWRAWWJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675253
Record name {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

CAS RN

1217501-08-0
Record name 1-Methyl 1-(4-boronophenyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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